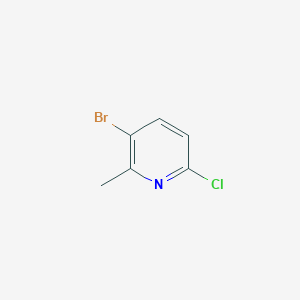

3-Bromo-6-chloro-2-methylpyridine

Vue d'ensemble

Description

3-Bromo-6-chloro-2-methylpyridine: is an organic compound with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-6-chloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the reaction of 2-amino-6-methyl-5-bromopyridine with pyridine hydrochloride , sodium nitrite , and copper(I) chloride in dichloromethane at low temperatures (0-10°C) . The reaction proceeds through a diazotization process followed by substitution to introduce the chlorine atom .

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

3-Bromo-6-chloro-2-methylpyridine undergoes various chemical reactions, including:

- **Substitution Reactions

Activité Biologique

3-Bromo-6-chloro-2-methylpyridine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 206.47 g/mol

- Melting Point : 46-47 °C

- Boiling Point : 80-84 °C at reduced pressure (2 mmHg)

This compound appears as a white to light yellow powder or lump at room temperature. The presence of bromine and chlorine substituents on the pyridine ring contributes to its biological activity and interaction with various biological targets.

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and the biotransformation of various xenobiotics. Inhibition of CYP1A2 can lead to significant drug-drug interactions, impacting pharmacokinetics and safety profiles of co-administered medications.

The compound's structure allows it to interact with the heme group of cytochrome P450 enzymes, leading to competitive inhibition. This interaction can alter the metabolism of drugs that are substrates for CYP1A2, potentially increasing their plasma concentrations and effects.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits CYP1A2 activity in human liver microsomes, suggesting its potential role in modifying drug metabolism.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many pyridine derivatives exhibit some level of enzyme inhibition, this compound showed a higher selectivity towards CYP1A2 compared to other isoforms like CYP3A4 and CYP2D6.

Applications in Medicinal Chemistry

Given its inhibitory effects on cytochrome P450 enzymes, this compound has potential applications in:

- Drug Development : As a chemical tool for studying drug metabolism and interactions.

- Pharmaceutical Formulations : Its ability to modulate enzyme activity can be harnessed to optimize therapeutic regimens by adjusting dosages based on metabolic profiles.

Structural Similarities

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 | 0.74 |

| 6-Bromo-4-chloropicolinonitrile | 1206248-51-2 | 0.73 |

| 2-Bromo-5-chloronicotinaldehyde | 1227605-52-8 | 0.71 |

This table illustrates some structurally similar compounds, highlighting the unique halogenation pattern of this compound that contributes to its specific biological activity profile.

Applications De Recherche Scientifique

Chemistry and Organic Synthesis

3-Bromo-6-chloro-2-methylpyridine serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in:

- Nucleophilic Substitution Reactions: Where bromine or chlorine can be replaced by other nucleophiles.

- Cross-Coupling Reactions: Such as Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential therapeutic applications:

- Pharmaceutical Intermediates: It acts as a precursor in the synthesis of various drugs. Research indicates that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can lead to drug-drug interactions, making it valuable in pharmacological studies.

Case Study: CYP1A2 Inhibition

A study demonstrated that this compound effectively inhibits CYP1A2 activity with an IC50 value of approximately 15 µM. This suggests its potential as a tool for understanding drug metabolism and interactions.

Agrochemical Applications

The compound is also utilized in the agrochemical industry:

- Synthesis of Pesticides and Herbicides: Its derivatives are studied for efficacy against pests and diseases affecting crops. The dual halogenation (bromine and chlorine) enhances its reactivity, allowing for selective functionalization that is beneficial in developing new agrochemicals .

This compound exhibits notable biological activities:

- Antimicrobial Efficacy: Studies have shown significant antibacterial and antifungal properties against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM.

Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate to High | Moderate |

| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |

| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |

This table illustrates the superior biological profile of this compound compared to similar compounds.

Propriétés

IUPAC Name |

3-bromo-6-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBHJWQTDQBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919672 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132606-40-7, 915402-29-8 | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.